
1-Chloro-2-methyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyldecane is an organic compound belonging to the class of alkyl halides. It is characterized by a chlorine atom attached to the first carbon of a decane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyldecane can be synthesized through the chlorination of 2-methyldecane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and exposed to controlled chlorination conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-methyldecane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Elimination Reactions: In the presence of strong bases like sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Reactions: The major products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination Reactions: The major product is 2-methyldecene.
Applications De Recherche Scientifique
1-Chloro-2-methyldecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active compounds.
Medicine: It can be a precursor in the synthesis of pharmaceutical compounds, particularly those requiring a specific alkyl chain length.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-chloro-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The chlorine atom, being electronegative, withdraws electron density from the carbon chain, making the carbon atom more susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom.
Comparaison Avec Des Composés Similaires
1-Chlorodecane: Similar in structure but lacks the methyl group on the second carbon.
2-Chlorodecane: The chlorine atom is attached to the second carbon instead of the first.
1-Bromo-2-methyldecane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-2-methyldecane is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it undergoes. The presence of the methyl group can lead to steric hindrance, affecting the reaction rates and mechanisms compared to its non-methylated counterparts.
Propriétés
Formule moléculaire |
C11H23Cl |
|---|---|
Poids moléculaire |
190.75 g/mol |
Nom IUPAC |
1-chloro-2-methyldecane |
InChI |
InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 |
Clé InChI |
FNCYSQFDCZDQDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)

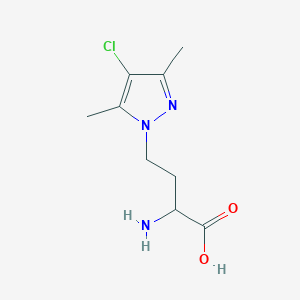
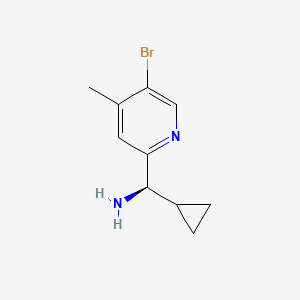


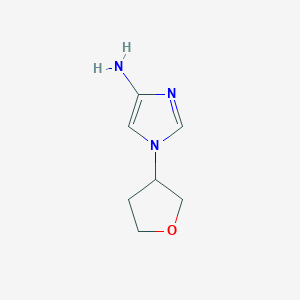


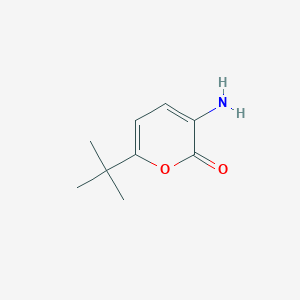

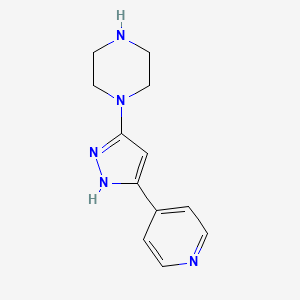

![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
